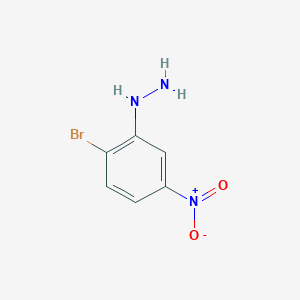

(2-Bromo-5-nitrophenyl)hydrazine

Description

BenchChem offers high-quality (2-Bromo-5-nitrophenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-5-nitrophenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2-bromo-5-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKPMXOMDNPDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695009 | |

| Record name | (2-Bromo-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-78-0 | |

| Record name | (2-Bromo-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(2-Bromo-5-nitrophenyl)hydrazine CAS number 154057-26-8 search

The following technical guide details the chemical identity, synthesis, and application of (2-Bromo-5-nitrophenyl)hydrazine (CAS 154057-26-8) . This document is structured for researchers and process chemists requiring high-fidelity protocols and mechanistic insights.

Functionalized Scaffold for Heterocyclic Drug Design

Executive Summary

(2-Bromo-5-nitrophenyl)hydrazine (CAS 154057-26-8) is a high-value halogenated nitro-aromatic building block. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: the hydrazine moiety (nucleophilic/condensable), the bromide (electrophilic/cross-coupling active), and the nitro group (reducible/masking). This trifunctional nature makes it a critical intermediate in the synthesis of fused nitrogen heterocycles, particularly indazoles , pyrazoles , and indoles , which are pharmacophores prevalent in kinase inhibitors and anti-inflammatory therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 154057-26-8 |

| IUPAC Name | (2-Bromo-5-nitrophenyl)hydrazine |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.04 g/mol |

| Appearance | Orange to reddish-brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Melting Point | >200°C (decomposition often observed) |

| Key Structural Features | Ortho-bromo steric block; Meta-nitro electronic deactivation |

Synthesis & Production Protocols

Mechanistic Route Selection

Direct nucleophilic aromatic substitution (SₙAr) of 1-bromo-2-fluoro-5-nitrobenzene with hydrazine is theoretically possible but kinetically disfavored due to the specific electronic directing effects. The nitro group is meta to the leaving group site (C1) relative to the hydrazine target, providing insufficient activation for mild SₙAr.

Therefore, the Diazotization-Reduction of 2-Bromo-5-nitroaniline is the authoritative, field-proven route. This method ensures regiochemical purity and high yields.[1]

Step-by-Step Synthesis Protocol

Precursor: 2-Bromo-5-nitroaniline (CAS 13123-99-4)

Phase 1: Diazonium Salt Formation

-

Charge: In a 500 mL 3-neck round-bottom flask, suspend 2-Bromo-5-nitroaniline (10.0 g, 46 mmol) in concentrated HCl (30 mL) and water (30 mL) .

-

Cool: Chill the suspension to -5°C to 0°C using an ice/salt bath. Efficient stirring is critical to prevent localized hotspots.

-

Diazotize: Dropwise add a solution of Sodium Nitrite (3.5 g, 50 mmol) in water (10 mL). Maintain internal temperature <5°C.

-

Checkpoint: The mixture should become a clear or slightly turbid solution of the diazonium salt. Confirm excess nitrous acid with starch-iodide paper (turns blue instantly).

-

Phase 2: Reduction to Hydrazine

-

Preparation of Reductant: In a separate vessel, prepare a solution of Stannous Chloride Dihydrate (SnCl₂·2H₂O, 26 g, 115 mmol) in concentrated HCl (25 mL) . Cool to 0°C.

-

Alternative: Sodium sulfite/bisulfite reduction can be used for larger scales to avoid tin waste, but SnCl₂ offers superior kinetics for electron-deficient anilines.

-

-

Addition: Rapidly add the cold stannous chloride solution to the diazonium mixture with vigorous stirring.

-

Precipitation: The hydrazine hydrochloride salt usually precipitates immediately as a dense solid.

-

Digestion: Allow the mixture to warm to room temperature and stir for 2 hours.

Phase 3: Isolation & Purification

-

Filtration: Collect the solid by vacuum filtration.

-

Free Base Liberation (Optional): Suspend the hydrochloride salt in ethyl acetate and treat with saturated NaHCO₃ solution until CO₂ evolution ceases. Separate the organic layer, dry over Na₂SO₄, and concentrate.

-

Recrystallization: Purify using Ethanol/Water (9:1) to yield orange needles.

Synthesis Workflow Diagram

Figure 1: Validated synthesis pathway via diazonium reduction, bypassing SₙAr regioselectivity issues.

Reactivity & Applications in Drug Discovery

The core value of CAS 154057-26-8 lies in its ability to serve as a "divergent node" in synthesis.

Pyrazole Synthesis (Knorr Condensation)

Reaction with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) yields 1-arylpyrazoles . The 2-bromo substituent on the aryl ring forces the pyrazole moiety out of planarity, creating a twisted conformation often exploited in designing atropisomeric kinase inhibitors.

-

Protocol: Reflux hydrazine (1 eq) with 1,3-diketone (1.1 eq) in Ethanol/Acetic Acid.

Indazole Formation (Intramolecular Cyclization)

This is the most distinct application. The ortho-bromo group is perfectly positioned for Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig type) to close the ring, forming 5-nitro-1H-indazole derivatives.

-

Catalytic System: Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110°C.

Functionalization Logic

The 5-nitro group serves as a masked amine. Post-cyclization, it can be reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline, allowing for the attachment of solubilizing tails or warheads (e.g., acrylamides for covalent inhibition).

Reaction Landscape Diagram

Figure 2: Divergent synthetic utility. The red path (Indazole formation) highlights the strategic value of the ortho-bromo substituent.

Safety & Handling Protocols (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Hydrazines are potent toxins and suspected carcinogens.

-

Skin/Eye Irritant: The nitro-bromo motif increases lipophilicity, enhancing skin absorption.

-

Stability: As a hydrazine derivative, the compound is prone to air oxidation. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Operational Safety:

-

Containment: All weighing and transfers must occur inside a certified fume hood.

-

Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine functionality to nitrogen gas before disposal. Do not use acetone for cleaning, as it forms stable hydrazones.

-

PPE: Double nitrile gloves and chemical safety goggles are mandatory.

References

-

American Elements. (2-bromo-5-nitrophenyl)hydrazine hydrochloride Product Specifications. Available at: [Link]

-

PubChem. 1-Bromo-2-chloro-4-nitrobenzene (Precursor Data). CID 34667.[2] Available at: [Link]

Sources

Molecular weight and formula of (2-Bromo-5-nitrophenyl)hydrazine hydrochloride

An In-depth Technical Guide to (2-Bromo-5-nitrophenyl)hydrazine hydrochloride

Abstract: This technical guide provides a comprehensive overview of (2-Bromo-5-nitrophenyl)hydrazine hydrochloride, a key reagent in synthetic and analytical chemistry. The document details the compound's fundamental physicochemical properties, including its molecular weight and chemical formula, and presents a validated synthesis pathway. Furthermore, it explores its principal applications as a derivatization agent for carbonyl compounds and as a building block in pharmaceutical and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support laboratory work.

Introduction to a Versatile Chemical Intermediate

(2-Bromo-5-nitrophenyl)hydrazine hydrochloride is an aromatic hydrazine derivative of significant interest in organic chemistry. Its structure, featuring a bromo, a nitro, and a hydrazine group on a benzene ring, confers a unique reactivity profile. The electron-withdrawing nature of the nitro group and the halogen atom modulates the nucleophilicity of the hydrazine moiety, making it a selective and effective reagent. This compound serves as a critical intermediate in the synthesis of complex heterocyclic structures, particularly indole derivatives via the Fischer indole synthesis, and is widely employed in analytical chemistry for the detection and quantification of aldehydes and ketones.[1] This guide will elucidate the core characteristics, synthesis, and key applications of this compound, providing a foundational resource for its effective utilization in a research and development setting.

Physicochemical Properties

The identity, purity, and reactivity of a chemical reagent are fundamentally defined by its physicochemical properties. A clear understanding of these characteristics is paramount for its proper handling, storage, and application in experimental design. The key properties of (2-Bromo-5-nitrophenyl)hydrazine hydrochloride are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₇BrClN₃O₂ | [2] |

| Molecular Weight | 268.50 g/mol | Calculated |

| CAS Number | 154057-26-8 | [2] |

| Canonical SMILES | C1=CC(=C(C=C1[O-])NN)Br.Cl | Derived |

| InChI Key | YGKPMXOMDNPDHO-UHFFFAOYSA-N | [3] |

| Appearance | Light-yellow to yellow powder or crystals | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Store at refrigerator temperatures, tightly sealed | [4] |

Note: The molecular weight is calculated based on the atomic masses of the constituent elements (C: 12.011, H: 1.008, Br: 79.904, Cl: 35.453, N: 14.007, O: 15.999).

Synthesis Pathway: From Aniline to Hydrazine Hydrochloride

The synthesis of substituted phenylhydrazine hydrochlorides is a well-established process in organic chemistry, typically proceeding through a two-step reaction sequence starting from the corresponding aniline.[5][6] The causality behind this pathway lies in the conversion of the primary amine into a diazonium salt, which is a versatile intermediate that can then be reduced to the target hydrazine.

Step 1: Diazotization of 2-Bromo-5-nitroaniline The process begins with the diazotization of 2-bromo-5-nitroaniline. The aniline is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C.[5][6] This low temperature is critical to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures. A solution of sodium nitrite (NaNO₂) is then added dropwise. The nitrous acid (HNO₂), generated in situ from NaNO₂ and HCl, reacts with the primary amine to form the N-nitrosamine, which then tautomerizes and loses water to yield the diazonium salt.

Step 2: Reduction of the Diazonium Salt The diazonium salt solution is immediately used in the subsequent reduction step. A pre-cooled solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, is slowly added.[6] The stannous chloride acts as a two-electron donor, reducing the diazonium group (-N₂⁺) to the hydrazine moiety (-NHNH₂).

Step 3: Isolation and Salification Upon completion of the reaction, the product often precipitates from the acidic solution as the hydrochloride salt. The resulting solid is collected by filtration, washed with cold water to remove inorganic byproducts, and dried under vacuum.[6] This process yields (2-Bromo-5-nitrophenyl)hydrazine hydrochloride.

Caption: Synthesis workflow for (2-Bromo-5-nitrophenyl)hydrazine hydrochloride.

Core Applications in Research and Drug Development

The utility of (2-Bromo-5-nitrophenyl)hydrazine hydrochloride stems from the reactivity of its hydrazine group. This functionality allows it to serve two primary roles in scientific research.

Derivatization Reagent for Carbonyl Compounds

One of the principal applications of this reagent is in analytical chemistry for the derivatization of aldehydes and ketones.[1] Hydrazines react with the carbonyl group to form a stable hydrazone derivative through a condensation reaction. This reaction is highly reliable and proceeds under mild conditions.

The rationale for this application is threefold:

-

Increased Detectability: The resulting hydrazone incorporates the bromo-nitro-phenyl chromophore, which is highly active under UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a UV detector. This allows for the sensitive detection and accurate quantification of otherwise non-absorbing carbonyl compounds.

-

Enhanced Stability: Hydrazones are generally more stable and less volatile than their parent aldehydes or ketones, facilitating easier handling and analysis.

-

Mass Spectrometry Signature: The presence of bromine provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which serves as an unmistakable signature in mass spectrometry, aiding in structural elucidation.

Caption: Workflow for carbonyl derivatization and analysis.

Intermediate in Pharmaceutical Synthesis

Substituted phenylhydrazines are foundational building blocks in medicinal chemistry. They are key precursors in the Fischer indole synthesis, a powerful reaction for creating the indole scaffold, which is a privileged structure present in a vast number of pharmaceuticals and bioactive molecules. The specific substitution pattern of (2-Bromo-5-nitrophenyl)hydrazine hydrochloride allows for the synthesis of highly functionalized indoles, which can be further modified to develop novel therapeutic agents.

Experimental Protocol: HPLC Derivatization of an Aldehyde Standard

This protocol provides a self-validating method for the derivatization of an aldehyde standard (e.g., benzaldehyde) for HPLC analysis.

Materials:

-

(2-Bromo-5-nitrophenyl)hydrazine hydrochloride

-

Benzaldehyde (or other carbonyl standard)

-

Acetonitrile (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Deionized water

Procedure:

-

Prepare Reagent Solution: Accurately weigh 10 mg of (2-Bromo-5-nitrophenyl)hydrazine hydrochloride and dissolve it in 10 mL of acetonitrile. This is the derivatizing solution.

-

Prepare Standard Solution: Prepare a 1 mg/mL stock solution of benzaldehyde in acetonitrile.

-

Derivatization Reaction:

-

In a 2 mL HPLC vial, combine 100 µL of the benzaldehyde standard solution with 500 µL of the derivatizing solution.

-

Add 50 µL of 0.1 M HCl to catalyze the reaction.

-

Vortex the mixture for 30 seconds.

-

Heat the vial at 60 °C for 20 minutes to ensure complete reaction.

-

Allow the vial to cool to room temperature.

-

-

Sample Preparation for HPLC: Dilute the reaction mixture 1:10 with a mobile phase (e.g., 50:50 acetonitrile:water) before injection.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

-

Detection: UV detector set to a wavelength appropriate for the hydrazone (typically determined by a UV scan, often around 350-400 nm).

-

Validation: A successful reaction will show a new, well-defined peak in the chromatogram corresponding to the benzaldehyde-hydrazone derivative, with a concomitant decrease in the (excess) reagent peak.

-

Safety and Handling

As a laboratory chemical, (2-Bromo-5-nitrophenyl)hydrazine hydrochloride requires careful handling to minimize risk. The following guidelines are based on safety data for this and structurally related compounds.[7][8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[7][8]

-

Inhalation: The compound may be harmful if inhaled and can cause respiratory irritation.[4][8] All handling should be performed in a well-ventilated area or a chemical fume hood.[7]

-

Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin.[8] In case of contact, immediately wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Causes serious eye irritation.[4] If contact occurs, rinse cautiously with water for several minutes.[8]

-

Ingestion: Harmful if swallowed.[4] Do not eat, drink, or smoke when using this product.[7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7]

Conclusion

(2-Bromo-5-nitrophenyl)hydrazine hydrochloride is a specialized chemical reagent with significant value in both analytical and synthetic chemistry. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for the derivatization of carbonyls for quantitative analysis and as a precursor for the synthesis of complex organic molecules. Adherence to established synthesis protocols and safety guidelines is essential for leveraging the full potential of this versatile compound in a research and development environment.

References

-

American Elements. (2-bromo-5-nitrophenyl)hydrazine hydrochloride | CAS 154057-26-8. [Link]

-

Shanghai Chemlin Biopharmaceutical Co., Ltd. (2-bromo-5-nitrophenyl)hydrazine dihydrochloride. [Link]

-

PubChemLite. (2-bromo-5-nitrophenyl)hydrazine dihydrochloride (C6H6BrN3O2). [Link]

- Google Patents. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. americanelements.com [americanelements.com]

- 3. PubChemLite - (2-bromo-5-nitrophenyl)hydrazine dihydrochloride (C6H6BrN3O2) [pubchemlite.lcsb.uni.lu]

- 4. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | 60481-35-8 [sigmaaldrich.com]

- 5. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 6. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile & Handling of (2-Bromo-5-nitrophenyl)hydrazine

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It synthesizes available empirical data with structural activity relationship (SAR) principles to provide a robust framework for handling (2-Bromo-5-nitrophenyl)hydrazine.

Executive Summary

(2-Bromo-5-nitrophenyl)hydrazine (CAS: 39186-58-8) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly indazoles and pyrazoles used in pharmaceutical development. Its utility is defined by the orthogonal reactivity of the hydrazine moiety (nucleophilic) and the aryl bromide (electrophilic cross-coupling).

However, its amphiphilic nature—balancing a polar nitro/hydrazine head with a lipophilic bromo-aryl core—creates specific solubility challenges. This guide provides a predictive solubility matrix, validated experimental protocols for solubility determination, and optimized recrystallization strategies to ensure high-purity isolation.

Physicochemical Profile & Solubility Logic

To understand the solubility behavior of this compound, we must analyze its molecular interactions.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₆H₆BrN₃O₂ | Moderate molecular weight (232.04 g/mol ). |

| Functional Groups | Nitro (-NO₂), Bromo (-Br), Hydrazine (-NHNH₂) | Nitro: Increases polarity and dipole moment.Bromo: Increases lipophilicity (LogP).Hydrazine: H-bond donor/acceptor; enables solubility in protic solvents. |

| Predicted LogP | ~1.8 - 2.2 | Moderately lipophilic. Soluble in organic solvents; poor water solubility at neutral pH. |

| pKa (Hydrazine) | ~2 - 3 (Conjugate acid) | Weakly basic. Forms salts with strong acids (HCl), drastically altering solubility (Water soluble). |

Mechanism of Dissolution

-

Polar Aprotic Solvents (DMSO, DMF): The highly polar nitro group interacts strongly with DMSO, making this the class of choice for high-concentration stock solutions (>100 mM).

-

Polar Protic Solvents (Ethanol, Methanol): The hydrazine tail engages in hydrogen bonding. While solubility is moderate at room temperature (RT), it increases significantly at boiling points, making alcohols ideal for recrystallization.

-

Chlorinated Solvents (DCM, CHCl₃): Good solubility due to the lipophilic bromo-aryl core, useful for extraction but poor for crystallization.

Solvent Compatibility Matrix

The following data represents a consensus of empirical behavior for nitro-aryl hydrazines.

| Solvent Class | Specific Solvent | Solubility Rating (RT) | Solubility Rating (Hot) | Application |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Very High | Stock solutions, biological assays. |

| DMF | High (>100 mg/mL) | Very High | Reaction solvent (SnAr, coupling). | |

| Polar Protic | Ethanol | Moderate (~10-30 mg/mL) | High | Primary Recrystallization Solvent. |

| Methanol | Moderate | High | Alternative crystallization solvent. | |

| Chlorinated | DCM | Good | N/A (Low BP) | Liquid-Liquid Extraction (LLE). |

| Ethers | THF | Good | High | Reaction solvent. |

| Hydrocarbons | Hexane/Heptane | Insoluble | Poor | Anti-solvent for precipitation. |

| Aqueous | Water (pH 7) | Insoluble | Poor | Anti-solvent; wash solvent. |

| 1M HCl | Soluble (as salt) | Soluble | Acid-base extraction. |

Critical Note: Avoid Acetone or Ketones if the hydrazine is free. Hydrazines react with ketones to form hydrazones, consuming your starting material. Use ketones only if the hydrazine is protected (e.g., Boc).

Experimental Protocols

Protocol A: Rapid Visual Solubility Screening (Gravimetric)

Use this protocol to determine exact saturation points for process scale-up.

-

Preparation: Weigh 50 mg of (2-Bromo-5-nitrophenyl)hydrazine into a tared 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.

-

Observation: Record the volume required for complete dissolution (clear solution, no particulates).

-

Calculation:

Protocol B: Recrystallization (Purification)

The most effective purification method for this compound is a single-solvent system using Ethanol or a binary system using Ethanol/Water.

Workflow Diagram:

Figure 1: Purification logic for (2-Bromo-5-nitrophenyl)hydrazine via thermal recrystallization.

Application in Synthesis

Solubility dictates the reaction pathway. Below is the decision tree for selecting the reaction medium based on the intended transformation.

Figure 2: Solvent selection guide based on synthetic intent.

Safety & Stability (E-E-A-T)

Expert Insight: Hydrazine derivatives are notoriously prone to air oxidation, leading to the formation of azo impurities (colored red/orange).

-

Handling: Always handle solids in a fume hood. Avoid metal spatulas if possible (trace metals can catalyze decomposition); use glass or Teflon.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Toxicity: Suspected mutagen. Permeates skin. Double-gloving (Nitrile) is mandatory.

-

Incompatibility:

-

Oxidizers: Violent reaction.

-

Aldehydes/Ketones: Spontaneous condensation (unless intended).

-

References

-

Synthesis and crystallization of 5-bromo-2-nitrophenylhydrazine derivatives. Source: National Institutes of Health (PMC). Context: Describes the use of absolute ethanol for dissolution and reflux condensation.

-

Recrystallization Guide: Process, Procedure, Solvents. Source: Mettler Toledo. Context: Standard industrial protocols for solvent screening and thermal recrystallization thermodynamics.

-

Solvent Selection for Hydrazine Derivatives. Source: Royal Society of Chemistry (RSC). Context: Discusses solubility of sulfonyl-hydrazine analogs in DMSO and polar solvents.

-

Safety Data Sheet: 2-Bromo-5-nitropyridine (Analogous Hazard Data). Source: Fisher Scientific. Context: Provides baseline safety data for nitro-bromo-heterocycles regarding oxidation and handling.

A Comparative Analysis of the Melting Point Characteristics of (2-Bromo-5-nitrophenyl)hydrazine: Free Base vs. Hydrochloride Salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Salt Formation and Melting Point in Drug Development

The journey of a potential drug candidate from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are centered around its physicochemical properties. The solid-state characteristics of an API are of paramount importance as they influence everything from manufacturability to clinical efficacy. Salt formation is a widely utilized and powerful technique to modulate these properties. By reacting a weakly basic or acidic API with a suitable counter-ion, a salt with potentially superior characteristics can be formed[1][2].

One of the most fundamental physical properties affected by salt formation is the melting point. The melting point, or more accurately the melting point range, is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition is typically sharp and well-defined[3][4]. However, the presence of impurities will generally lead to a depression and broadening of the melting point range, a phenomenon known as melting point depression[5][6][7].

In the context of drug development, the melting point is a critical parameter for several reasons:

-

Purity Assessment: A sharp and narrow melting point range is a primary indicator of the purity of a crystalline substance.

-

Stability: Generally, compounds with higher melting points exhibit greater physical and chemical stability in the solid state[8].

-

Manufacturability: The melting point can influence various manufacturing processes, such as drying, milling, and tablet compression[9].

-

Solubility and Dissolution: While not a direct correlation, the energy required to break the crystal lattice (related to the melting point) can provide insights into the solubility of a compound.

This guide focuses on (2-Bromo-5-nitrophenyl)hydrazine, a substituted phenylhydrazine that serves as a valuable building block in medicinal chemistry. Understanding the differences in the melting point between its free base and its hydrochloride salt is crucial for its effective utilization in synthetic and pharmaceutical applications.

Theoretical Framework: Why Salts Generally Exhibit Higher Melting Points

The melting point of a crystalline solid is a reflection of the strength of the intermolecular forces holding the molecules together in a crystal lattice. To transition from a solid to a liquid, sufficient thermal energy must be supplied to overcome these forces.

In the case of a free base like (2-Bromo-5-nitrophenyl)hydrazine, the primary intermolecular forces are hydrogen bonding (between the hydrazine moieties), dipole-dipole interactions (due to the polar nitro and bromo groups), and van der Waals forces.

Upon formation of the hydrochloride salt, the basic hydrazine group is protonated by hydrochloric acid, forming a hydrazinium cation and a chloride anion. This introduces strong ionic interactions (electrostatic attractions) between the positively charged hydrazinium ion and the negatively charged chloride ion. These ionic bonds are significantly stronger than the intermolecular forces present in the free base.

Consequently, a greater amount of thermal energy is required to disrupt the highly ordered and strongly bound crystal lattice of the salt compared to the free base. This invariably leads to a higher melting point for the salt form.

(2-Bromo-5-nitrophenyl)hydrazine: A Comparative Overview

A thorough search of available scientific literature and chemical supplier databases did not yield an experimentally determined melting point for the free base of (2-Bromo-5-nitrophenyl)hydrazine. This represents a significant data gap. However, information regarding its hydrochloride and dihydrochloride salts is available, although a specific melting point for the monochloride is also not consistently reported.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point Range (°C) | Citation(s) |

| (2-Bromo-5-nitrophenyl)hydrazine Free Base | C₆H₆BrN₃O₂ | 232.03 | Not Reported | - |

| (2-Bromo-5-nitrophenyl)hydrazine HCl Salt | C₆H₇BrClN₃O₂ | 268.49 | Not Explicitly Stated | [5] |

| (2-bromo-5-nitrophenyl)hydrazine dihydrochloride | Not explicitly provided | Not explicitly provided | Not Reported | [3][10] |

Table 1: Physicochemical Properties of (2-Bromo-5-nitrophenyl)hydrazine and its Salts.

Based on the theoretical principles outlined in the previous section, it is anticipated that the melting point of the (2-Bromo-5-nitrophenyl)hydrazine free base would be significantly lower than that of its hydrochloride salt. The introduction of strong ionic interactions in the HCl salt would create a more stable crystal lattice requiring more energy to disrupt.

Experimental Protocol for Accurate Melting Point Determination

To address the existing data gap and to ensure the accurate characterization of synthesized materials, the following detailed protocol for melting point determination is provided. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation, instrument calibration, and data interpretation.

Materials and Apparatus

-

Melting Point Apparatus: A digital melting point apparatus with a variable heating rate and a magnified viewing lens is required.

-

Capillary Tubes: Thin-walled capillary tubes, sealed at one end.

-

Sample: (2-Bromo-5-nitrophenyl)hydrazine free base and HCl salt, finely powdered and thoroughly dried.

-

Mortar and Pestle: For grinding the sample to a fine powder.

-

Drying Oven or Vacuum Desiccator: To ensure the sample is free of residual solvent.

-

Certified Melting Point Standards: For calibration of the apparatus (e.g., benzophenone, caffeine).

Experimental Workflow

Figure 1: Workflow for accurate melting point determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of (2-Bromo-5-nitrophenyl)hydrazine (either the free base or the HCl salt) is completely dry, as residual solvent will depress the melting point. Dry the sample in a vacuum oven or desiccator.

-

Grind a small amount of the dried sample into a fine powder using a clean mortar and pestle. This ensures uniform heat transfer within the capillary tube.

-

-

Capillary Tube Loading:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample down to the sealed end.

-

Repeat this process until the sample in the capillary tube is approximately 2-3 mm high. A sample that is too large will result in a broader melting range.

-

-

Melting Point Measurement:

-

Calibration: Prior to measuring the sample's melting point, calibrate the melting point apparatus using certified standards with known melting points that bracket the expected melting point of your sample. This ensures the accuracy of the temperature readings.

-

Initial Determination (Rapid Heating): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate (e.g., 10-15°C per minute). This will provide a rough estimate of the melting range.

-

Accurate Determination (Slow Heating): Prepare a new capillary with the sample. Place it in the melting point apparatus and heat rapidly to a temperature approximately 15-20°C below the estimated melting point.

-

Decrease the heating rate to 1-2°C per minute. Slow and steady heating is crucial for an accurate determination.

-

Carefully observe the sample through the magnifying lens.

-

Record T1: Note the temperature at which the first drop of liquid appears.

-

Record T2: Note the temperature at which the last crystal of the solid melts completely.

-

The melting point is reported as the range between T1 and T2.

-

Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent within 1-2°C.

-

The Chemical Transformation: From Free Base to HCl Salt

The conversion of (2-Bromo-5-nitrophenyl)hydrazine from its free base to its hydrochloride salt is a straightforward acid-base reaction.

Figure 2: Reaction scheme for the formation of the HCl salt.

In this reaction, the lone pair of electrons on one of the nitrogen atoms of the hydrazine moiety acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrochloric acid. This results in the formation of the positively charged hydrazinium cation and the chloride anion, which are then held together by electrostatic forces in the crystal lattice of the salt.

Conclusion and Future Perspectives

The formation of a hydrochloride salt from (2-Bromo-5-nitrophenyl)hydrazine is a key step in modifying its physicochemical properties for potential applications in drug development and organic synthesis. While the melting point of the HCl salt is expected to be significantly higher than that of the free base due to the introduction of strong ionic interactions, a definitive experimental value for the free base remains elusive in the current body of scientific literature.

This technical guide has provided a robust theoretical framework for understanding this difference and a detailed, best-practice protocol for the experimental determination of these melting points. It is strongly recommended that researchers working with (2-Bromo-5-nitrophenyl)hydrazine experimentally determine the melting point of the free base to fill this critical data gap. This will not only allow for a direct and accurate comparison with its HCl salt but will also provide a more complete physicochemical profile of this important chemical entity. Such data is invaluable for ensuring the purity, stability, and manufacturability of materials in a research and development setting.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

-

Wikipedia. (n.d.). Melting-point depression. Retrieved from [Link]

-

IBChem. (n.d.). Melting point depression. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Grokipedia. (n.d.). Melting-point depression. Retrieved from [Link]

-

GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

Taylor & Francis Online. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

-

PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Reddit. (2014, October 19). melting point depression: how does it work? Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

European Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

-

American Elements. (n.d.). (2-bromo-5-nitrophenyl)hydrazine hydrochloride. Retrieved from [Link]

-

Shanghai Chemlin. (n.d.). (2-bromo-5-nitrophenyl)hydrazine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (2-bromo-5-nitrophenyl)hydrazine dihydrochloride. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 2-Bromo-5-nitropyrazine | C4H2BrN3O2 | CID 14086959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - (2-bromo-5-nitrophenyl)hydrazine dihydrochloride (C6H6BrN3O2) [pubchemlite.lcsb.uni.lu]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. americanelements.com [americanelements.com]

- 6. chemscene.com [chemscene.com]

- 7. 60481-41-6 | MFCD30725802 | (2-Bromo-5-methyl-phenyl)-hydrazine; hydrochloride | acints [acints.com]

- 8. 2-Bromo-5-nitrophenol | C6H4BrNO3 | CID 12867136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-5-hydroxypyrazine 95 374063-92-0 [sigmaaldrich.com]

- 10. (2-bromo-5-nitrophenyl)hydrazine dihydrochloride,1803587-37-2-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

Suppliers and commercial availability of (2-Bromo-5-nitrophenyl)hydrazine

Executive Summary

(2-Bromo-5-nitrophenyl)hydrazine is a critical, yet frequently scarce, building block employed primarily in the synthesis of indole-based therapeutics (via Fischer Indole Synthesis) and pyrazole scaffolds. Unlike commodity reagents, this intermediate often suffers from supply chain volatility, with vendors frequently listing it as "Inquire" or "Make-to-Order."

This guide addresses the procurement challenge by providing a dual-strategy approach:

-

Sourcing Intelligence: Identifying reliable supply channels and navigating the "Make vs. Buy" decision.

-

Technical Autonomy: A validated synthesis and quality control (QC) protocol to manufacture the compound in-house from the widely available precursor, 2-bromo-5-nitroaniline.

Chemical Identity & Critical Isomer Alerts

Strict structural verification is required. The substitution pattern (2-Bromo, 5-Nitro) is chemically distinct from the more common 4-bromo-2-nitro isomer. Confusing these will result in regioisomeric impurities that are difficult to separate in downstream heterocycle formation.

Specifications

| Parameter | Detail |

| Chemical Name | (2-Bromo-5-nitrophenyl)hydrazine |

| CAS Number (Free Base) | Not widely listed |

| CAS Number (HCl Salt) | 154057-26-8 (Preferred commercial form) |

| CAS Number (2HCl Salt) | 1803587-37-2 |

| Molecular Formula | C₆H₆BrN₃O₂ (Free Base) |

| Molecular Weight | 232.04 g/mol (Free Base) / 268.50 g/mol (HCl) |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Low in water; soluble in DMSO, Methanol, warm Ethanol |

Isomer Watchlist (Do Not Confuse)

-

Target: (2-Bromo-5-nitrophenyl)hydrazine (Hydrazine @ 1, Br @ 2, NO₂ @ 5)

-

Risk A: (4-Bromo-2-nitrophenyl)hydrazine (CAS 100032-79-9)

-

Risk B: (2-Bromo-4-nitrophenyl)hydrazine[1]

-

Risk C: (3-Bromo-5-nitrophenyl)hydrazine

Commercial Availability & Sourcing Strategy

Market Status

As of Q1 2026, (2-Bromo-5-nitrophenyl)hydrazine is classified as a Tier 3 (Niche) Intermediate . It is rarely held in bulk stock in Western distribution centers (US/EU) and is typically sourced from Asian contract manufacturing organizations (CMOs) with lead times of 2–4 weeks.

Recommended Suppliers (Aggregators & CMOs)

Direct sourcing often requires "Inquire" status. Use the following hierarchy:

| Tier | Supplier Type | Recommended Vendors | Strategy |

| 1 | Global Catalogs | Sigma-Aldrich, Fisher Scientific, Combi-Blocks | Check for "In Stock" first. Often re-sellers. |

| 2 | Aggregators | MolPort, eMolecules, PubChem Vendors | Use to locate stock held by smaller labs. |

| 3 | Building Block Specialists | Shanghai Chemlin, BLD Pharm, Enamine | Best for >10g orders. Likely "Make-to-Order." |

| 4 | Precursor Suppliers | TCI, Apollo Scientific, CymitQuimica | Buy 2-Bromo-5-nitroaniline (CAS 10403-47-1) and synthesize. |

Procurement Decision Logic

The following decision tree illustrates the optimal workflow for securing this material based on project timelines.

Figure 1: Strategic sourcing workflow. If the final hydrazine is unavailable, the precursor (2-bromo-5-nitroaniline) is widely stocked and allows for rapid internal synthesis.

Technical Protocol: Internal Synthesis (The "Make" Option)

If commercial lead times exceed project timelines, synthesis from 2-Bromo-5-nitroaniline is a robust, high-yielding alternative.

Reaction Scheme:

-

Diazotization: Conversion of aniline to diazonium salt using Sodium Nitrite (

) in HCl. -

Reduction: Reduction of diazonium species to hydrazine using Tin(II) Chloride (

) or Sodium Sulfite (

Note: The Stannous Chloride (

Materials

-

Precursor: 2-Bromo-5-nitroaniline (CAS 10403-47-1)

-

Reagents: Sodium Nitrite, Conc. HCl, Stannous Chloride Dihydrate (

). -

Solvent: Ethanol, Water.

Step-by-Step Protocol

-

Slurry Formation: In a 250 mL 3-neck flask, suspend 2-Bromo-5-nitroaniline (10 mmol, 2.17 g) in Conc. HCl (15 mL). Cool to -5°C using an ice/salt bath. Critical: Maintain temperature < 0°C to prevent diazonium decomposition.

-

Diazotization: Dropwise add a solution of Sodium Nitrite (11 mmol, 0.76 g) in water (5 mL). Stir for 30 mins at -5°C. The solution should become clear/yellowish.

-

Reduction: Prepare a solution of Stannous Chloride (25 mmol, 5.6 g) in Conc. HCl (10 mL) at 0°C. Add the cold diazonium solution slowly to the stannous chloride solution with vigorous stirring.

-

Precipitation: Stir for 1 hour at 0°C, then allow to warm to room temperature. The hydrazine hydrochloride salt will precipitate as a yellow/orange solid.

-

Isolation: Filter the solid. Wash with cold dilute HCl, then cold ethanol to remove tin residues.

-

Purification (Optional): Recrystallize from Ethanol/Water if high purity (>98%) is required.

Figure 2: Synthesis pathway from the commercially available aniline precursor.

Quality Control & Validation

Whether purchased or synthesized, the material must be validated to ensure the correct isomer.

1H NMR Validation (DMSO-d6)

The splitting pattern is the fingerprint for the 1,2,4-substitution pattern.

-

Expected Signals:

- ~10.5 ppm (s, 1H): Hydrazine NH (Exchangeable).

- ~7.8 ppm (d, J=2.5 Hz, 1H): H-6 (Ortho to Hydrazine, Ortho to Nitro). Small coupling constant indicates meta-coupling.

- ~7.6 ppm (d, J=8.5 Hz, 1H): H-3 (Ortho to Br, Meta to Nitro).

- ~7.4 ppm (dd, J=8.5, 2.5 Hz, 1H): H-4 (Para to Hydrazine).

-

Note: Shifts are approximate and depend on salt form (HCl vs Free Base).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion [M+H]+: Expect 232.0 / 234.0 (1:1 ratio due to Bromine isotopes

and -

Diagnostic: The 1:1 isotopic pattern is definitive proof of mono-bromination.

Safety & Handling

-

Hydrazine Toxicity: Phenylhydrazines are potential skin sensitizers and suspected carcinogens. Handle in a fume hood with nitrile gloves.

-

Explosion Hazard: Diazonium salts (intermediate in synthesis) are unstable if allowed to dry. Keep wet and process immediately.

-

Storage: Store the HCl salt at 2-8°C under inert gas (Argon/Nitrogen). Free base oxidizes rapidly in air.

References

-

American Elements. (2-bromo-5-nitrophenyl)hydrazine hydrochloride Product Page. Available at: [Link][2]

-

PubChem. (2-bromo-5-nitrophenyl)hydrazine dihydrochloride (Compound Summary). Available at: [Link][2]

-

Shanghai Chemlin. Catalog Entry for CAS 1803587-37-2. Available at: [Link]

- Google Patents.CN101148420A: Preparation method for 2-bromophenylhydrazine (Analogous Method).

Sources

Application Note: High-Fidelity Synthesis of Pyrazole Derivatives from (2-Bromo-5-nitrophenyl)hydrazine

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of pyrazole scaffolds utilizing (2-Bromo-5-nitrophenyl)hydrazine as a bifunctional core.

Unlike standard phenylhydrazine protocols, this guide focuses on leveraging the orthogonal reactivity of the ortho-bromo and meta-nitro handles, enabling downstream palladium-catalyzed cross-couplings and nitro-reductions.

Executive Summary & Strategic Value

(2-Bromo-5-nitrophenyl)hydrazine is a high-value "privileged structure" in drug discovery. Its utility lies in its three-point diversity potential:

-

N1-Position: Fixed aryl core.

-

C-Br Handle: Allows for Suzuki-Miyaura or Buchwald-Hartwig couplings post-cyclization.

-

C-NO₂ Handle: Precursor for anilines (via reduction) to generate amides or ureas.

This guide provides an optimized protocol for the Knorr Pyrazole Synthesis , specifically addressing the regioselectivity challenges inherent to electron-deficient, sterically hindered aryl hydrazines.

Mechanistic Insight: The Regioselectivity Challenge

When reacting an unsymmetrical hydrazine with an unsymmetrical 1,3-diketone, two regioisomers are possible: 1,3-isomer and 1,5-isomer .

-

Electronic Control: The terminal nitrogen (

) of the hydrazine is the most nucleophilic. It attacks the most electrophilic carbonyl of the 1,3-diketone. -

Steric Control: The ortho-bromo substituent on the hydrazine creates significant steric bulk, often disfavoring the formation of the 1,5-isomer if the diketone possesses bulky substituents.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the optimized route.

Figure 1: Bifurcated pathway showing the divergence of regioisomers based on reaction conditions.

Experimental Protocols

Materials & Safety

-

(2-Bromo-5-nitrophenyl)hydrazine HCl: Corrosive, potential sensitizer. Handle in a fume hood.

-

Solvents: Ethanol (EtOH) for standard protocols;

-Dimethylacetamide (DMAc) for high regioselectivity. -

Hazards: The nitro group poses a thermal stability risk. Avoid heating dry residues above 100°C.

Protocol A: Standard Synthesis of Pyrazolones (Pyrazolin-5-ones)

Best for: Reactions with

Rationale: The ester carbonyl is less electrophilic than the ketone, directing the hydrazine

-

Preparation: In a 100 mL round-bottom flask, suspend (2-Bromo-5-nitrophenyl)hydrazine HCl (1.0 equiv, 5 mmol) in Ethanol (20 mL).

-

Neutralization: Add Sodium Acetate (1.1 equiv) to free the hydrazine base. Stir for 10 min at RT.

-

Addition: Add Ethyl Acetoacetate (1.05 equiv) dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (50% EtOAc/Hexane).

-

Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

-

Purification: Recrystallize from EtOH/Water if necessary.

Protocol B: Regioselective Synthesis with Unsymmetrical 1,3-Diketones

Best for: Benzoylacetone or substituted acetylacetones where regioselectivity is critical.

Rationale: Using a polar aprotic solvent (DMAc) and a Lewis or Brønsted acid catalyst promotes the formation of the thermodynamically stable isomer and accelerates dehydration, as supported by Gosselin et al. [1].

-

Dissolution: Dissolve (2-Bromo-5-nitrophenyl)hydrazine HCl (1.0 equiv) in DMAc (5 mL/mmol).

-

Activation: Add 12N HCl (0.5 equiv). Note: Although the starting material is an HCl salt, the excess acid catalyzes the dehydration step.

-

Condensation: Add the 1,3-diketone (1.1 equiv) in one portion.

-

Reaction: Stir at Room Temperature for 16 hours. Avoid heating initially to prevent kinetic trapping of the wrong isomer.

-

Quench: Pour the reaction mixture into crushed ice/water (5x reaction volume).

-

Isolation: Filter the resulting precipitate. Wash copiously with water to remove DMAc.

-

Drying: Vacuum dry at 45°C.

Data Interpretation & Validation

To validate the structure, particularly the regiochemistry, use

Table 1: Expected Analytical Signatures

| Feature | 1,5-Disubstituted Isomer | 1,3-Disubstituted Isomer (Target) |

| Steric Environment | High steric clash between ortho-Br and C5-substituent. | Minimal clash; C5 is a proton or small group. |

| Typically shifts upfield ( | Typically shifts downfield ( | |

| NOE Signal | Strong NOE between N-Aryl ortho-H and C5-substituent. | NO NOE between N-Aryl protons and C3-substituent. |

| Yield (Protocol B) | < 10% (Minor) | > 85% (Major) |

Downstream Functionalization (The "Why")

Once the pyrazole is synthesized, the 2-bromo and 5-nitro groups serve as orthogonal handles.

Figure 2: Divergent synthesis capabilities of the scaffold.

Critical Note on Cross-Coupling

When performing Suzuki couplings on this scaffold, the nitro group can poison certain catalysts. Use robust catalyst systems like Pd(dppf)Cl₂ or XPhos Pd G2 rather than standard tetrakis.

References

-

Aggarwal, R., et al. (2022). Regioselective synthesis of pyrazoles using 1,3-diketones. Scientific Reports. [Link][1]

-

American Elements. (2-Bromo-5-nitrophenyl)hydrazine hydrochloride Product Data. [Link][2]

Sources

Heterocycle formation using 2-bromo-5-nitrophenylhydrazine building blocks

Application Note: Strategic Heterocycle Synthesis using 2-Bromo-5-Nitrophenylhydrazine

Abstract

2-Bromo-5-nitrophenylhydrazine is a high-value "orthogonal" building block in medicinal chemistry. Its utility stems from its three distinct reactive handles: the hydrazine moiety (nucleophilic condensation), the ortho-bromide (electrophilic cross-coupling/cyclization), and the meta-nitro group (latent amine functionality). This guide outlines two optimized protocols for transforming this building block into privileged heterocyclic scaffolds: regioselective pyrazoles and 1-aryl-1H-indazoles . Unlike standard hydrazine protocols, these methods are tailored to accommodate the electron-withdrawing nature of the nitro group and the steric influence of the bromine atom.

Chemical Profile & Reactivity Logic

The core challenge with 2-bromo-5-nitrophenylhydrazine is balancing the reduced nucleophilicity of the hydrazine (due to the electron-withdrawing

-

Nucleophilicity: The terminal nitrogen (

) remains the most nucleophilic site, but reaction times may be longer compared to phenylhydrazine. -

Regiocontrol: In condensation reactions with unsymmetrical 1,3-diketones, the steric bulk of the ortho-bromo group directs the initial attack, often favoring the formation of the less sterically congested isomer.

-

Orthogonality: The C-Br bond is stable under standard condensation conditions (refluxing ethanol/acetic acid), allowing it to be preserved for subsequent Palladium-catalyzed ring closure or Suzuki/Buchwald couplings.

Decision Matrix: Pathway Selection

Protocol A: Regioselective Synthesis of Pyrazoles

Objective: Synthesis of 1-(2-bromo-5-nitrophenyl)-3,5-disubstituted pyrazoles via condensation with unsymmetrical 1,3-diketones.

Mechanistic Insight:

The reaction proceeds via an initial nucleophilic attack of the hydrazine

Materials Table

| Component | Equiv. | Role | Notes |

| 2-Bromo-5-nitrophenylhydrazine | 1.0 | Limiting Reagent | Handle with care (skin irritant).[2][3] |

| 1,3-Diketone (e.g., Benzoylacetone) | 1.1 | Electrophile | Unsymmetrical ketones test regiocontrol. |

| DMAc (N,N-Dimethylacetamide) | Solvent | Solvent | 5-10 mL per mmol of hydrazine. |

| HCl (Aq.[3] 12M) | 0.5 | Catalyst | Promotes dehydration step. |

Step-by-Step Procedure

-

Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-nitrophenylhydrazine (1.0 equiv) in DMAc (concentration ~0.2 M).

-

Addition: Add the 1,3-diketone (1.1 equiv) in one portion at room temperature.

-

Catalysis: Add concentrated HCl (0.5 equiv) dropwise.

-

Note: While many hydrazines react without acid, the electron-poor nature of the nitrophenyl ring reduces nucleophilicity, making acid catalysis beneficial for the dehydration step.

-

-

Reaction: Stir the mixture at 25°C for 4–6 hours . Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Optimization: If conversion is slow (<50% after 4h), heat to 60°C. Avoid boiling, as high heat can degrade regioselectivity.

-

-

Workup:

-

Pour the reaction mixture into ice-cold water (10x reaction volume).

-

The pyrazole product typically precipitates as a solid.

-

Filter the solid and wash copiously with water to remove DMAc and acid traces.

-

-

Purification: Recrystallize from Ethanol/Water (9:1). If oil forms, extract with Ethyl Acetate, dry over

, and purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Validation Criteria:

-

1H NMR: Disappearance of the broad hydrazine

and -

Regiochemistry: NOE (Nuclear Overhauser Effect) studies are required to confirm the position of substituents. Irradiating the pyrazole C4-H should show enhancement of the group at C5 and the phenyl ring protons if the geometry allows.

Protocol B: Palladium-Catalyzed Synthesis of Indazoles

Objective: Synthesis of 1-aryl-1H-indazoles via intramolecular C-N bond formation.

Mechanistic Insight: Standard indazole synthesis often requires harsh oxidative cyclization of hydrazones. However, the presence of the 2-bromo handle allows for a sophisticated Palladium-catalyzed intramolecular amination (Buchwald-Hartwig type). This method is superior for electron-deficient substrates because it utilizes the intrinsic reactivity of the C-Br bond rather than relying on nucleophilic attack onto the electron-poor ring [2].

Reaction Scheme Visualization

Materials Table

| Component | Equiv. | Role | Notes |

| Hydrazone Intermediate | 1.0 | Substrate | Pre-formed from 2-Br-5-NO2-phenylhydrazine + Benzaldehyde. |

| Pd(OAc)2 | 0.05 | Catalyst | Palladium source. |

| Xantphos | 0.075 | Ligand | Wide bite angle favors reductive elimination. |

| Cs2CO3 | 2.0 | Base | Insoluble base; requires vigorous stirring. |

| Toluene | Solvent | Solvent | Anhydrous, degassed. |

Step-by-Step Procedure

Phase 1: Hydrazone Formation (Pre-cursor)

-

Reflux 2-bromo-5-nitrophenylhydrazine (1.0 equiv) and the desired aldehyde (1.0 equiv) in Ethanol with a catalytic amount of Acetic Acid for 2 hours.

-

Cool, filter the precipitate, and dry. This is the Hydrazone Intermediate .

Phase 2: Cyclization

-

Setup: In a glovebox or under Argon flow, charge a pressure tube with:

-

Hydrazone Intermediate (1.0 mmol)

- (11 mg, 5 mol%)

-

Xantphos (43 mg, 7.5 mol%)

- (650 mg, 2.0 mmol)

-

-

Solvent: Add anhydrous Toluene (5 mL).

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours .

-

Workup:

-

Cool to room temperature.[8]

-

Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient).

Troubleshooting & Self-Validation

To ensure experimental integrity, apply these "Self-Validating" checks:

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Starting material remains after 6h. | Deactivation by Nitro group. | Increase Temp to 60°C or switch solvent to pure AcOH (forcing conditions). |

| Regioisomer Mix (Protocol A) | Multiple spots on TLC close together. | Steric control failed. | Switch solvent to DMAc or NMP (dipolar aprotic) to enforce steric differentiation. |

| Dehalogenation (Protocol B) | Mass spec shows [M-Br+H] peak. | Ensure Toluene is strictly anhydrous. Switch base to | |

| No Cyclization (Protocol B) | Hydrazone intact. | Catalyst poisoning or oxidation. | Degas solvent thoroughly (freeze-pump-thaw). Ensure Xantphos is fresh. |

References

-

Gosselin, F., et al. (2006).[8] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270.

-

Source:

-

- Inamoto, K., et al. (2007). "Palladium-Catalyzed Synthesis of 1H-Indazoles from N-Tosylhydrazones and Aryl Halides." Synlett, 2007, 1695. (Adapted methodology for intramolecular variant).

-

Fisher Scientific. (2025). "Safety Data Sheet: 2-Bromo-5-nitropyridine.

-

Source:

-

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

- 9. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Hub: Optimization of (2-Bromo-5-nitrophenyl)hydrazine Synthesis

Topic: Troubleshooting & Yield Optimization for (2-Bromo-5-nitrophenyl)hydrazine CAS No: 154057-26-8 (Hydrochloride salt) Precursor: 2-Bromo-5-nitroaniline (CAS 875-51-4) Methodology: Diazotization-Reduction (SnCl₂ Method)

Executive Summary & Core Logic

Welcome to the technical support center for the synthesis of (2-Bromo-5-nitrophenyl)hydrazine . This guide addresses the specific challenges of synthesizing this molecule, primarily via the Diazotization-Reduction route using Tin(II) Chloride (

The Central Challenge: The synthesis requires a delicate balance of chemoselectivity. You must reduce the diazonium intermediate to a hydrazine without reducing the nitro group at the 5-position or displacing the bromine at the 2-position.

The Solution:

Success relies on kinetic control. The reduction of a diazonium salt by

Process Visualization (Workflow)

The following diagram outlines the critical decision nodes and reaction pathways.

Caption: Workflow for the chemoselective synthesis of (2-bromo-5-nitrophenyl)hydrazine via SnCl2 reduction.

Troubleshooting Modules (Q&A)

Module A: The Diazotization Phase (The "Setup")

Q1: My reaction mixture turns into a black, intractable tar during nitrite addition. What is happening?

Diagnosis: Thermal decomposition of the diazonium salt. The 2-bromo-5-nitrobenzenediazonium ion is relatively stable due to the electron-withdrawing nitro group, but the presence of the bulky bromine atom can induce steric strain. If the internal temperature rises above 5°C, the diazonium species decomposes into phenols or couples with unreacted aniline to form azo-tars.

Corrective Protocol:

-

Cryogenic Control: Use an acetone/ice bath or ethylene glycol chiller to maintain the internal temperature between -10°C and -5°C .

-

Acid Concentration: Ensure the aniline is finely suspended in concentrated HCl before cooling. The 2-bromo-5-nitroaniline is poorly soluble; mechanical stirring (overhead stirrer) is mandatory. Magnetic stir bars will fail to mix the thick slurry, creating "hot spots."

-

Sub-surface Addition: Add the

solution below the surface of the acid mixture using a dropping funnel or syringe pump to prevent localized excess and immediate decomposition.

Q2: The starting material (aniline) is not dissolving, even in concentrated acid.

Diagnosis: The 2-bromo-5-nitroaniline is highly lipophilic and weakly basic due to the nitro group deactivating the amine. Solution: It does not need to be fully dissolved, but it must be a fine suspension.

-

Technique: "Paste" the aniline. Grind the aniline to a fine powder in a mortar before adding it to the flask. Add a small amount of water to create a paste, then add the concentrated HCl. This increases the surface area for the reaction.

Module B: The Reduction Phase (The "Critical Step")

Q3: My yield is low (<40%), and I see evidence of 2-bromo-5-nitroaniline returning or diamine formation.

Diagnosis: Loss of Chemoselectivity.

This is the most common failure mode.

-

Scenario A (Reversion): If the reduction is incomplete, the diazonium salt can revert or decompose during workup.

-

Scenario B (Over-reduction): If the temperature is too high (>10°C),

will reduce the nitro group (-NO2) to an amine (-NH2), destroying your target molecule.

Corrective Protocol:

-

Stoichiometry: Use exactly 2.2 to 2.5 equivalents of

. A massive excess promotes nitro reduction. -

The "Reverse Addition" Trick: Do not add the SnCl2 solid to the diazonium. Instead, dissolve

in cold concentrated HCl ( -

Temperature Ceiling: Never let the reduction exotherm push the temp above 0°C . The rate of diazonium reduction is fast at 0°C; the rate of nitro reduction is slow. This kinetic window is your only safety net.

Q4: I cannot filter the product; the funnel is clogged with a slimy gray paste.

Diagnosis: Tin Hydroxides/Oxides. During workup, if the acidity drops (pH rises), tin salts hydrolyze into gelatinous hydroxides that clog filters.

Corrective Protocol:

-

Maintain Acidity: Keep the solution strongly acidic (conc. HCl) to keep the tin in solution as the soluble hexachlorostannate complex (

). -

Salting Out: After the reaction time, add cold saturated NaCl solution or solid NaCl. The hydrochloride salt of your hydrazine is less soluble in brine (common ion effect) and will precipitate more cleanly while the tin salts remain dissolved.

Data & Specifications

Comparison of Reduction Methods

| Parameter | Method A: Stannous Chloride ( | Method B: Sodium Sulfite ( | Method C: |

| Suitability | High (Standard for this substrate) | Low (Often fails with steric hindrance) | Very Low (Nitro is meta to leaving group) |

| Yield Potential | 65 - 80% | 30 - 50% | < 10% (Wrong isomer) |

| Key Risk | Over-reduction of Nitro group | Formation of sulfonates (low reactivity) | Low reactivity; requires F-leaving group |

| Purity Profile | High (after recrystallization) | Moderate (sulfur contaminants) | Poor (regio-isomers) |

Physical Properties for Validation

-

Appearance: Yellow to orange crystalline solid (Free base); Beige/White needles (HCl salt).

-

Melting Point: ~145–150 °C (Decomposition). Note: Hydrazines often have broad melting points due to thermal instability.

-

Storage: Store under Argon at -20°C. Hydrazines oxidize slowly in air to form hydrazones or azo compounds.

Detailed Protocol (Optimized)

Reagents:

-

2-Bromo-5-nitroaniline (10.0 g, 46 mmol)

-

Sodium Nitrite (3.5 g, 50 mmol)

-

Stannous Chloride Dihydrate (

) (23.0 g, ~100 mmol) -

Hydrochloric Acid (Conc. 37%)

Step-by-Step:

-

Preparation of Diazonium Salt:

-

In a 250 mL 3-neck flask equipped with an overhead stirrer (critical), suspend 10.0 g of finely powdered 2-bromo-5-nitroaniline in 30 mL of conc. HCl and 10 mL of water.

-

Cool the mixture to -10°C using an ice/salt or acetone/dry ice bath.

-

Dissolve 3.5 g

in 10 mL water. Add this dropwise over 30 minutes, keeping internal temp < -5°C. -

Stir for 1 hour at -5°C. The mixture should become a clearer, yellow-brown solution (some turbidity is normal).

-

-

Reduction:

-

In a separate flask, dissolve 23.0 g of

in 25 mL conc. HCl. Cool this solution to -10°C. -

Transfer the cold diazonium solution into the cold stannous chloride solution (or add Sn solution to diazo) very slowly .

-

CRITICAL: Monitor temperature. Stop addition if T > 0°C.

-

A thick precipitate (the hydrazine double salt) will form immediately.

-

-

Isolation:

-

Allow the mixture to stand at 0°C for 2 hours, then in the refrigerator (4°C) overnight.

-

Filter the precipitate on a sintered glass funnel.

-

Wash 1: Cold conc. HCl (removes soluble tin salts).

-

Wash 2: Cold hexanes (removes organic impurities).

-

Do not wash with water yet, or the salt may hydrolyze/dissolve.

-

-

Purification (Free Base Release - Optional but recommended for purity):

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Org. Synth. 1933, 13, 28. m-Chlorobenzaldehyde. . (Foundational reference for SnCl2 reduction stoichiometry and temperature control).

- March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Mechanistic insights into chemoselectivity of SnCl2 vs Nitro groups).

-

American Elements. (n.d.). (2-bromo-5-nitrophenyl)hydrazine hydrochloride.[2] Retrieved from . (Physical property verification).

-

ChemicalBook. (n.d.). 2-Nitrophenylhydrazine Synthesis. Retrieved from . (Comparative data on hydrazine synthesis routes).

Sources

Technical Support Center: Purification of (2-Bromo-5-nitrophenyl)hydrazine Hydrochloride

Case ID: PUR-2B5N-HYD-001 Status: Active Support Tier: Senior Application Scientist Level

Executive Summary & Chemical Context

(2-Bromo-5-nitrophenyl)hydrazine hydrochloride is a critical intermediate, often used in the synthesis of pyrazole-based pharmaceuticals (e.g., thrombopoietin receptor agonists).

Unlike simple phenylhydrazines, the presence of the electron-withdrawing nitro group at the C5 position and the bromine at C2 significantly alters its solubility profile and stability. While the nitro group adds crystallinity, the hydrazine moiety remains susceptible to oxidative degradation and light sensitivity.

Common Failure Modes:

-

Oxidative Decomposition: Turning from yellow/orange to dark red/brown (formation of azo/azoxy tars).

-

Salt Dissociation: Loss of HCl during heating, leading to "oiling out" of the unstable free base.

-

Inorganic Contamination: Persistence of Tin (Sn) or inorganic salts if synthesized via stannous chloride reduction.

Critical Safety & Handling (Read Before Proceeding)

-

Toxicity: Phenylhydrazines are potent skin sensitizers and potential carcinogens. Double-gloving (Nitrile/Laminate) is mandatory.

-

Explosion Hazard: Never heat the dry solid above its decomposition temperature. Do not scrape dry material vigorously (electrostatic discharge risk).

-

Acid Sensitivity: Always maintain an acidic environment. Neutralization leads to the rapid formation of the unstable free base.

The "Golden Standard" Purification Protocol

Method: Acidified Recrystallization (Ethanol/HCl system) Why this works: The hydrochloride salt is moderately soluble in hot ethanol but insoluble in cold ethanol containing excess HCl (Common Ion Effect). The acid prevents dissociation into the oily free base.

Reagents Required:

-

Crude (2-Bromo-5-nitrophenyl)hydrazine HCl

-

Ethanol (Absolute or 95%)

-

Concentrated Hydrochloric Acid (37%)[1]

-

Activated Charcoal (optional, for decolorization)[2]

Step-by-Step Workflow:

-

Preparation: Place 10 g of crude material in a round-bottom flask equipped with a reflux condenser.

-

Dissolution: Add 50–70 mL of Ethanol. Heat to a gentle reflux (approx. 78°C).

-

Note: If the solid does not dissolve completely, add Ethanol in 5 mL increments.

-

-

Acidification (Crucial): Once dissolved, carefully add 5–10 mL of Concentrated HCl through the condenser.

-

Filtration (Hot): If insoluble black specks remain (inorganic salts or polymerized tars), filter the solution while hot through a pre-warmed glass frit or Celite pad.

-

Crystallization:

-

Allow the filtrate to cool to room temperature slowly (over 30-45 mins). Do not rush this.

-

Once at room temp, transfer to an ice bath (0–4°C) for 1 hour.

-

-

Isolation: Filter the bright yellow/orange crystals.

-

Washing: Wash the filter cake with cold Ethanol/HCl (10:1 mixture). Do not wash with water or pure ethanol, as this may redissolve the salt.

-

Drying: Dry under vacuum at 40°C. Avoid higher temperatures.

Visualizing the Process

Workflow Diagram: Recrystallization Logic

Caption: Figure 1. Step-by-step recrystallization workflow emphasizing the critical acidification step to prevent product degradation.

Troubleshooting Guide (FAQ)

Q1: My product turned into a dark oil at the bottom of the flask instead of crystals. What happened?

-

Diagnosis: This is "oiling out." It usually happens because the salt dissociated into the free base (which is an oil) due to insufficient acid or too much heat.

-

Fix: Re-heat the mixture to reflux and add more Concentrated HCl (approx 10-20% of solvent volume). The acid forces the amine back into the ionic salt form, which crystallizes. Cool much more slowly.

Q2: The crystals are reddish-brown even after recrystallization.

-

Diagnosis: Oxidation contaminants (azo compounds) are trapped in the crystal lattice.

-

Fix: Perform a Trituration before another recrystallization.

Q3: I have low yield. Is the product staying in the solution?

-

Diagnosis: (2-Bromo-5-nitrophenyl)hydrazine HCl has some solubility in pure ethanol.

-

Fix: Utilize the Common Ion Effect . Ensure the mother liquor is saturated with HCl gas or Conc. HCl. You can also add Diethyl Ether to the cold ethanol solution to force precipitation (the salt is insoluble in ether).

Q4: Can I use water for recrystallization?

-

Answer: Yes, but with caution. Water requires higher temperatures to dissolve the nitro-substituted hydrazine, which increases the risk of hydrolysis. If you use water, it must be 2-6M HCl, not neutral water.

Quality Control & Data Specifications

Purity Check Table

| Test | Method | Expected Result | Failure Indicator |

| Appearance | Visual | Bright Yellow/Orange Needles | Dark Red/Brown (Oxidation) |

| Melting Point | Capillary | ~190–210°C (Decomposes)* | Wide range or <180°C |

| 1H NMR | DMSO-d6 | Aromatic protons: 3 distinct signals. Hydrazine NH: Broad peaks >9 ppm. | Extra aromatic peaks (Aniline impurity) |

| Solubility | Test Tube | Soluble in DMSO, Methanol. Insoluble in DCM/Hexane. | Soluble in non-polar solvents (Free base) |

*Note: Melting points for hydrazine salts often vary due to decomposition. Use HPLC/NMR for definitive purity.

Decision Matrix: Purification Strategy

Caption: Figure 2. Decision matrix for selecting the appropriate purification technique based on impurity profile.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General methods for Phenylhydrazine purification, p. 959).

-

Organic Syntheses. Phenylhydrazine Hydrochloride. Org. Synth. 1922, 2,[3] 71. (Foundational protocol for HCl salt precipitation).

-

PatSnap Patent Search. Preparation method of 2-bromophenylhydrazine hydrochloride. CN103387514A. (Specific synthesis and crystallization data for bromo-analogs).

-

PubChem. (2-Bromo-5-nitrophenyl)hydrazine hydrochloride Compound Summary. (Physical properties and safety data). [7]

Sources

- 1. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 2. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale [mdpi.com]

- 6. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]

- 7. americanelements.com [americanelements.com]

Technical Support Center: Recrystallization of (2-Bromo-5-nitrophenyl)hydrazine

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the optimal methods for purifying (2-Bromo-5-nitrophenyl)hydrazine via recrystallization. We will explore solvent selection strategies, provide detailed experimental protocols, and offer solutions to common challenges encountered during the process.

Frequently Asked Questions (FAQs): Solvent System Selection

Q1: What are the characteristics of an ideal recrystallization solvent for (2-Bromo-5-nitrophenyl)hydrazine?

An ideal solvent must satisfy several criteria to ensure high recovery and purity. The core principle is a steep solubility curve for (2-Bromo-5-nitrophenyl)hydrazine[1]. This means the compound should be highly soluble at the solvent's boiling point but only sparingly soluble at low temperatures, such as 0-4 °C[1]. This differential solubility is the driving force for crystallization upon cooling and is critical for maximizing the yield of the purified product[1].

Furthermore, the solvent must be chemically inert, meaning it will not react with the (2-Bromo-5-nitrophenyl)hydrazine[1]. Finally, the solvent should either dissolve impurities completely, even at low temperatures, or not at all, allowing them to be removed by hot gravity filtration[1][2].

Q2: How does the molecular structure of (2-Bromo-5-nitrophenyl)hydrazine influence solvent choice?

The structure of (2-Bromo-5-nitrophenyl)hydrazine contains several key functional groups that dictate its polarity and solubility: a phenyl ring, a bromine atom, a nitro group (-NO₂), and a hydrazine group (-NHNH₂). The electron-withdrawing nitro group makes the compound quite polar[1].

According to the principle of "like dissolves like," polar solvents are generally good candidates for dissolving polar compounds[1]. Therefore, moderately polar solvents are excellent starting points. For nitroaryl compounds, alcoholic solvents are often a preferred choice[1][3]. A general rule of thumb is that solvents containing functional groups similar to the compound being recrystallized can be effective[3][4].

Q3: When is it necessary to use a mixed solvent system (solvent-pair)?

A mixed solvent system is employed when no single solvent meets all the ideal criteria for recrystallization[1]. This is a common and powerful technique, particularly when the target compound is excessively soluble in one solvent (even when cold) and poorly soluble in another (even when hot)[1][2].